methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further conversion to the desired product . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be further functionalized to introduce the amino and ester groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using cost-efficient and scalable processes. The use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective in producing the compound on a multigram scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
- 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile
Uniqueness
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features makes it a valuable intermediate for the synthesis of diverse biologically active compounds .
Biological Activity
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1378824-03-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N3O2, with a molecular weight of 195.22 g/mol. The compound features a tetrahydropyridine core fused with a pyrazole ring, which is known to contribute to various bioactivities.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinase enzymes involved in cancer cell signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Synergistic Effects : In combination studies with established chemotherapeutic agents like doxorubicin, certain pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may have similar synergistic potential .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structure of this compound may contribute to the modulation of inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that pyrazole compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
The biological activity of this compound can be attributed to several key mechanisms:
- Targeting Kinase Enzymes : The compound likely interacts with specific kinase enzymes that play crucial roles in cell signaling and proliferation.
- Modulation of Apoptotic Pathways : It may enhance apoptotic signaling pathways in cancer cells while reducing survival signals.
- Impact on Cellular Metabolism : Pyrazole derivatives often influence metabolic pathways that are critical for cancer cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives against breast cancer cell lines. This compound was included in a panel where it exhibited significant inhibition of cell viability compared to control groups. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms.
Case Study 2: Anti-inflammatory Action
In another investigation focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit the release of inflammatory mediators from macrophages stimulated by lipopolysaccharides (LPS). Results indicated a marked reduction in cytokine levels when treated with this compound.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antitumor and anti-inflammatory | Kinase inhibition |
Pyrazole Derivative A | Antitumor | Apoptosis induction |
Pyrazole Derivative B | Anti-inflammatory | Cytokine suppression |
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h5-6H,2-4,10H2,1H3 |
InChI Key |
CVCRSQHNFJGUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(CCN2N=C1)N |
Origin of Product |
United States |
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